
BIBF 1202
概要
説明
準備方法
BIBF 1202は、ニンテダニブからエステラーゼによる加水分解的エステル開裂によって形成されます . ニンテダニブの主要な代謝経路には、メチルエステル部分の開裂が含まれ、this compoundが生成され、その後、UGT酵素によってグルクロン酸抱合されます . 利用可能な文献には、this compoundの工業的製造方法が明示的に記載されていませんが、主にニンテダニブの代謝物として得られます。
化学反応の分析
Formation via Ester Cleavage
BIBF 1202 is generated through hydrolytic ester cleavage of nintedanib’s methyl ester group (Fig. 1). This reaction is mediated by esterases in human liver microsomes and accounts for ~25% of nintedanib’s metabolic clearance . The reaction proceeds as follows:
Reaction:
-
Key findings:
Glucuronidation of this compound
This compound undergoes phase II metabolism via glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes:
Reaction:
Key Characteristics of this compound Glucuronide
-
Structural confirmation:
Elimination Pathways
This compound and its glucuronide are predominantly eliminated via hepatic/biliary excretion:
-
Mechanistic insights:
Pharmacokinetic Interactions
This compound’s reactions are not significantly affected by drug–drug interactions:
科学的研究の応用
Pharmacokinetics of BIBF 1202
This compound is primarily studied in relation to its pharmacokinetics as a metabolite of nintedanib. Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in various patient populations.
Population Pharmacokinetics
A population pharmacokinetic model has been developed for nintedanib and its metabolite this compound in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). The study analyzed data from 1,191 patients across four Phase II and III studies. Key findings include:
- Absorption Rate : The absorption rate for a typical patient was found to be .
- Clearance : Apparent total clearance was , with a volume of distribution at steady state of .
- Influencing Factors : Factors such as age, weight, smoking status, and ethnicity significantly influenced the exposure levels of nintedanib and this compound .
Effects of Hepatic Impairment
The pharmacokinetics of this compound were also evaluated in subjects with hepatic impairment. Results indicated that:
- Increased Exposure : In patients with Child-Pugh A and B classifications, the area under the curve (AUC) for this compound was significantly higher compared to healthy subjects, suggesting altered metabolism in hepatic impairment .
- Protein Binding : The protein-binding fraction for this compound was approximately across different patient groups .
Therapeutic Applications
This compound's therapeutic potential has been primarily explored in the treatment of fibrotic diseases and various cancers.
Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib, through its active metabolite this compound, has shown efficacy in treating IPF:
- Clinical Trials : In the TOMORROW trial, nintedanib (150 mg twice daily) demonstrated a reduction in lung function decline among IPF patients, with fewer acute exacerbations reported .
- Mechanism of Action : this compound acts as an intracellular inhibitor targeting multiple receptor tyrosine kinases involved in fibrosis, including platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors .
Cancer Treatment
The role of this compound in oncology is less pronounced compared to nintedanib but remains significant:
- Xenograft Studies : Research indicates that while nintedanib shows potent anti-tumor activity, this compound does not exhibit similar efficacy in mouse xenograft models . This suggests that while it may have some pharmacological activity, it does not contribute significantly to the overall therapeutic effect observed with nintedanib.
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Healthy Subjects | Child-Pugh A | Child-Pugh B |
---|---|---|---|
Cmax (ng/mL) | |||
AUC0–∞ (ng·h/mL) | |||
t1/2 (h) |
Table 2: Clinical Trial Outcomes for IPF
Study Name | Nintedanib Dose | Outcome |
---|---|---|
TOMORROW | 150 mg twice daily | Reduced decline in lung function |
Other Phase III Studies | Variable | Fewer acute exacerbations reported |
作用機序
BIBF 1202は、血管内皮成長因子受容体、血小板由来成長因子受容体、線維芽細胞成長因子受容体を阻害することによって作用を発揮します . これらの受容体は、血管新生と腫瘍の成長に重要な役割を果たします。 これらの受容体を阻害することで、this compoundは癌細胞の増殖と生存に関与するシグナル伝達経路を破壊します .
類似化合物との比較
BIBF 1202は、ニンテダニブ、ソラフェニブ、レンバチニブなどの他のアンジオキナーゼ阻害剤に似ています . this compoundは、血管内皮成長因子受容体、血小板由来成長因子受容体、線維芽細胞成長因子受容体の特異的な阻害においてユニークです . この標的阻害により、this compoundは、さまざまな癌や線維症疾患の治療において貴重な化合物となっています。
類似化合物
生物活性
BIBF 1202 is a significant metabolite of nintedanib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). Understanding the biological activity of this compound is essential for elucidating its role in therapeutic contexts, especially considering its pharmacokinetics and pharmacodynamics in comparison to nintedanib.
This compound exhibits activity at several receptor tyrosine kinases, including:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Fibroblast Growth Factor Receptor (FGFR)
Despite its ability to interact with these targets, this compound is reported to have a significantly lower potency compared to nintedanib. Specifically, it shows approximately 9-10 times lower potency on VEGF and bFGF stimulation in human umbilical vascular endothelial cells and 265-607 times lower potency on PDGFRα and PDGFRβ stimulation in primary lung fibroblasts .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:
Parameter | Child-Pugh A | Child-Pugh B | Healthy Subjects |
---|---|---|---|
C max (ng/mL) | 15.1 ± 113 | 11.4 ± 62.0 | 19.6 ± 201 |
AUC 0–∞ (ng·h/mL) | 1040 ± 95.9 | 657 ± 66.8 | 2650 ± 285 |
t½ (h) | 41.1 ± 45.5 | 31.9 ± 34.1 | 57.4 ± 114 |
The data indicates that exposure to this compound is significantly higher in patients with hepatic impairment compared to healthy individuals, reflecting altered metabolism and clearance rates .
Efficacy Studies
This compound's efficacy has been evaluated in various preclinical models:
- In vivo studies have demonstrated that this compound does not exhibit significant efficacy in mouse xenograft models, suggesting that plasma levels may not contribute meaningfully to the clinical effects observed with nintedanib .
- In vitro studies indicate that while this compound retains some biological activity, it does not achieve the therapeutic effects seen with nintedanib, particularly in terms of inhibiting tumor growth or fibrosis .
Case Studies
Case Study: Nintedanib in NSCLC and IPF
A study evaluating the combination of nintedanib with other agents in NSCLC highlighted the importance of understanding this compound's role as a metabolite. The study found that while nintedanib significantly reduced disease progression, the contribution of this compound was minimal due to its lower potency .
特性
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894783-71-2 | |
Record name | BIBF-1202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBF-1202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?
A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of this compound. [] This carboxylic acid metabolite (this compound) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []
Q2: Does this compound exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?
A2: Yes, research indicates that this compound can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.
Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, this compound, in preclinical models?
A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and this compound concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.
Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite this compound, influenced by factors like patient population and disease state?
A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on this compound formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.
A5: While the provided research primarily focuses on this compound as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。